Granulosin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Granulosin is a natural product found in Angostura granulosa with data available.

Wissenschaftliche Forschungsanwendungen

Immune Activation and Chemotaxis

Granulosin plays a crucial role in activating antigen-presenting cells and enhancing immune responses. It has been shown to induce chemotaxis in monocytes and activate cytokine production, which is essential for effective immune responses against tumors and infections .

- Mechanism of Action : this compound activates Toll-like receptor 4 (TLR4) on antigen-presenting cells, leading to the secretion of pro-inflammatory cytokines .

Biomarker for Immune Disorders

This compound levels have been identified as potential biomarkers for various immune conditions, including acute graft-versus-host disease (GVHD) following hematopoietic stem cell transplantation. Elevated serum this compound levels correlate significantly with GVHD severity, making it a valuable diagnostic tool .

Cytotoxic Effects on Tumor Cells

This compound exhibits direct cytotoxicity against several tumor cell lines, including those from hematological malignancies. Its mechanism involves pore formation in target cell membranes, leading to apoptosis through calcium-dependent pathways .

- Case Study : In transgenic mouse models expressing human this compound, enhanced anti-tumor responses were observed, indicating its potential as a therapeutic agent in cancer immunotherapy .

Prognostic Indicator

Research indicates that this compound expression levels can serve as prognostic indicators in cancer patients. Higher levels of this compound have been associated with improved survival rates in various cancers, highlighting its role in cancer immunology .

Broad-spectrum Antimicrobial Activity

This compound demonstrates significant antimicrobial properties against a range of pathogens, including bacteria (both gram-positive and gram-negative), fungi, and parasites. The 9 kDa isoform is particularly effective against extracellular pathogens but requires perforin for optimal activity against intracellular pathogens .

- Specific Pathogens Targeted :

Future Directions and Research Implications

The multifaceted roles of this compound in immune modulation and pathogen clearance present numerous opportunities for therapeutic development. Future research should focus on:

- Mechanistic Studies : Understanding the precise molecular pathways involved in this compound's action could lead to novel therapeutic strategies.

- Clinical Trials : Investigating the efficacy of this compound-based therapies in clinical settings for cancer treatment and infectious diseases.

- Biomarker Development : Further validating this compound as a biomarker for immune-related disorders could enhance diagnostic capabilities.

Analyse Chemischer Reaktionen

Cytotoxic Activity

-

Granulysin exhibits cytotoxic activity against a range of targets, including gram-negative and gram-positive bacteria, fungi, parasitic worms, acid-fast bacilli, malarial parasites, and certain tumor cells .

-

It's similar to other SAPLIP family proteins such as amoebapore A, B, C, and NK-lysin .

-

Granulysin's cytotoxic effects against Jurkat cells involve the entry of extracellular calcium into the cell following cell membrane destruction, leading to the release of intracellular calcium . This process reduces intracellular potassium, injures mitochondria, and inhibits oxidative phosphorylation . Cytochrome c and apoptosis-inducing factor (AIF) are released from the mitochondria, activating caspases and inducing apoptosis .

-

Granulysin induces late caspase activation by activating membrane sphingomyelinase and inducing ceramide formation .

-

Granulysin can induce bacterial lysis alone at high concentrations or synergistically with granzyme B or perforin .

Mechanism of Action and Structural Features

-

Granulysin consists of five α-helices, with the cytotoxic active site located between helix-2 and helix-3, containing positive electric charges .

-

It is believed that granulysin molecules aggregate on the target cell surface in an electric charge energy-dependent manner, piercing the cell membrane to enter the cell .

-

Crystal structure analysis of granulysin suggests that it folds into a structure where the positively charged active site interacts with negatively charged sites on bacterial or tumor cells .

-

Synthetic peptides consisting of α-helix2 and α-helix3 kill bacterial and tumor cells, while peptides consisting of α-helix3 alone kill bacteria but not tumor cells .

-

Substitution of cysteine residues in α-helix2 and α-helix3 with serine residues deprives the synthetic peptides of cytotoxic activity for human tumor cells. Replacing arginine residues with glutamine residues also abolishes its activity .

Role in Apoptosis

-

Granulysin can induce apoptosis through a caspase-dependent pathway .

-

In cytotoxic cells, granulysin induces endoplasmic reticulum stress and activates caspase-7 without affecting mitochondria or caspases-3 and -9 . Granzyme B, in contrast, induces mitochondrial damage and activates caspases-3 and -9 .

Chemoattractant and Immune Activation

-

Granulysin functions as a chemoattractant for monocytes, CD4+ T cells, CD8+ T cells, NK cells, and mature T cells .

-

It activates monocytes to produce cytokines and chemokines .

-

Chemoattraction occurs at nanomolar concentrations, lower than the micromolar concentrations required for cytotoxicity .

Interactions with Other Molecules

-

Granulysin interacts with lipopolysaccharide (LPS), a component of Gram-negative bacteria . Peptides derived from granulysin can bind to LPS and influence its structure and activity .

-

Granulysin is found in cytolytic granules with granzyme B and perforin .

-

Granulysin delivered by cytotoxic cells requires perforin, but not granzyme B, to cause apoptosis of targets .

Expression and Production

-

Granulysin is expressed by activated cytotoxic T lymphocytes (CTL), mainly CD8-positive T lymphocytes, and some CD4-positive T lymphocytes . It is also expressed by NK cells and γδT cells .

-

Granulysin is synthesized as a 15-kDa protein, which is then processed into an active 9-kDa protein within the cell granule .

It's important to note that research is ongoing to fully elucidate the mechanisms and functions of granulysin.

Eigenschaften

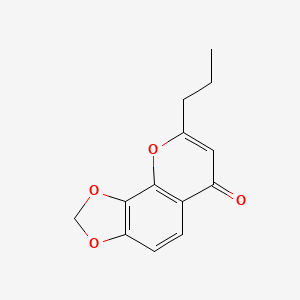

Molekularformel |

C13H12O4 |

|---|---|

Molekulargewicht |

232.23 g/mol |

IUPAC-Name |

8-propyl-[1,3]dioxolo[4,5-h]chromen-6-one |

InChI |

InChI=1S/C13H12O4/c1-2-3-8-6-10(14)9-4-5-11-13(12(9)17-8)16-7-15-11/h4-6H,2-3,7H2,1H3 |

InChI-Schlüssel |

ZLSMKNSRCLUQBA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC(=O)C2=C(O1)C3=C(C=C2)OCO3 |

Synonyme |

2-propyl-7,8-(methylenedioxy)chromone granulosin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.